

Unveiling the Bioactive Potential: A Technical Guide to 4E-Deacetylchromolaenide 4'-O-acetate

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Compound of Interest

Compound Name: 4E-Deacetylchromolaenide 4'-O-acetate

Cat. No.: B15592334

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of **4E-Deacetylchromolaenide 4'-O-acetate** is not readily available in publicly accessible literature. This guide provides a comprehensive overview of the anticipated biological activities based on its chemical classification as a sesquiterpene lactone and data from structurally related compounds isolated from the same source, *Eupatorium chinense*.

Executive Summary

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid isolated from *Eupatorium chinense*, a plant species belonging to the Asteraceae family. As a member of the sesquiterpene lactone class, it is predicted to exhibit significant biological activities, primarily cytotoxic and anti-inflammatory properties. Sesquiterpene lactones are well-documented for their ability to alkylate biological macromolecules, often leading to the inhibition of key inflammatory pathways and the induction of apoptosis in cancer cells. This document synthesizes the available information on related compounds from *Eupatorium chinense* to project the potential therapeutic applications and research directions for **4E-Deacetylchromolaenide 4'-O-acetate**.

Chemical Identity

- Compound Name: **4E-Deacetylchromolaenide 4'-O-acetate**

- Chemical Class: Sesquiterpene Lactone
- Source Organism: Eupatorium chinense
- Molecular Formula: C₂₂H₂₈O₇
- Molecular Weight: 404.45 g/mol

Anticipated Biological Activities and Quantitative Data

While specific quantitative data for **4E-Deacetylchromolaenide 4'-O-acetate** is not published, the following table summarizes the cytotoxic activities of other sesquiterpene lactones isolated from Eupatorium chinense against various cancer cell lines. This data serves as a valuable proxy for estimating the potential potency of the title compound.

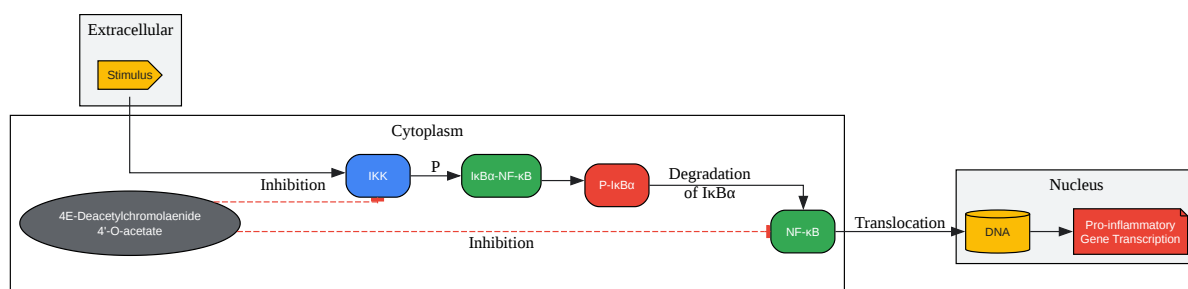
Compound Name	Cell Line	Activity Type	IC ₅₀ (μM)	Reference
Eupachinilide A	HL-60	Cytotoxic	2.8	[1]
Eupachinilide E	HL-60	Cytotoxic	3.5	[1]
Eupachinilide F	A-549	Cytotoxic	4.2	[1]
Eupachinilide I	BGC-823	Cytotoxic	5.1	[1]
Eupalinolide C	A-549	Cytotoxic	1.8	
Eupalinolide D	HL-60	Cytotoxic	0.9	
Eupaheliangolide A	KB	Cytotoxic	3.1	
3-epi-Heliangin	HeLa	Cytotoxic	2.5	

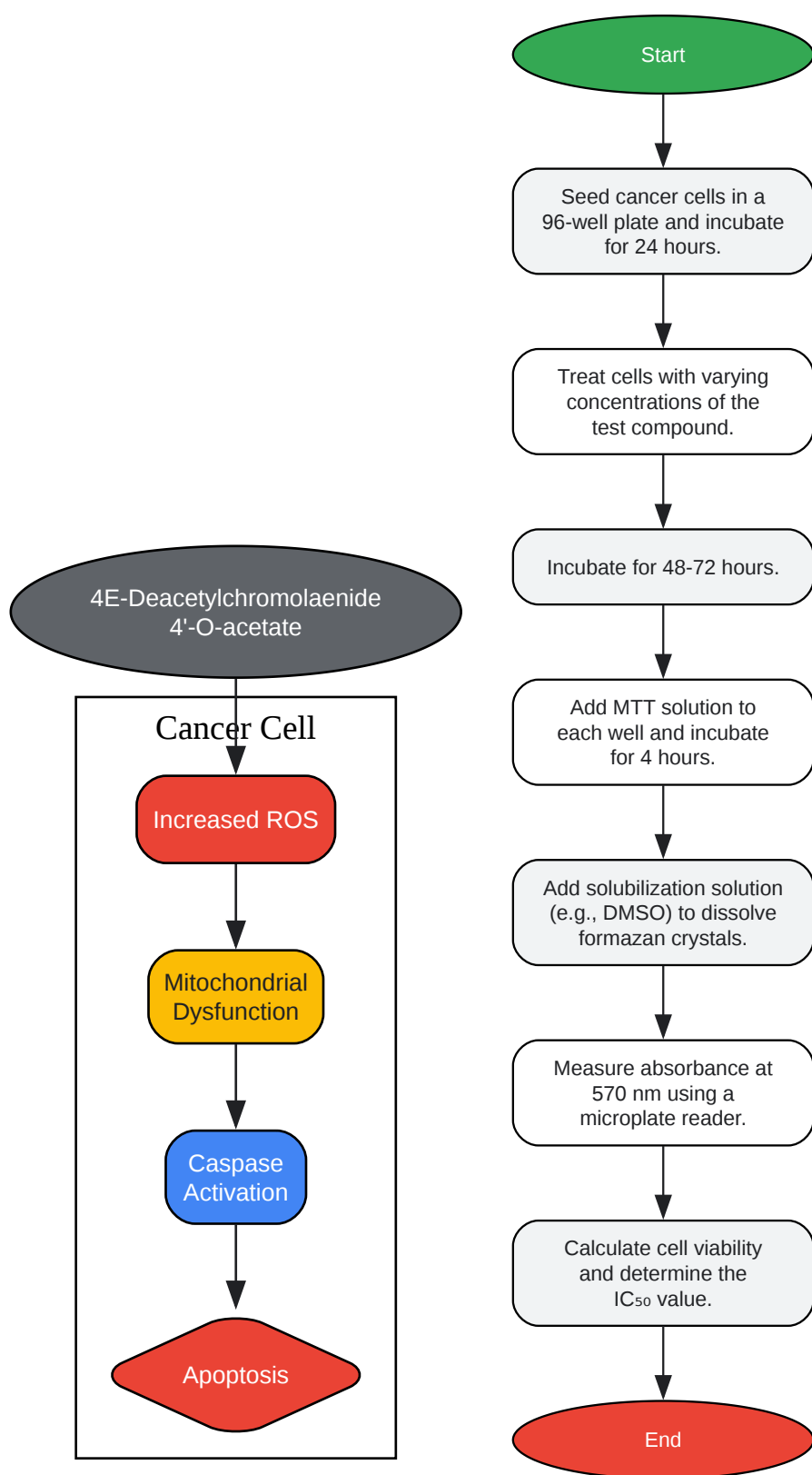
Postulated Mechanisms of Action and Signaling Pathways

Based on the known mechanisms of sesquiterpene lactones, **4E-Deacetylchromolaenide 4'-O-acetate** likely exerts its biological effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpene lactones are primarily attributed to the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α -methylene- γ -lactone moiety, a common feature in these compounds, can act as a Michael acceptor, leading to the alkylation of critical cysteine residues in the I κ B kinase (IKK) complex and NF- κ B subunits. This prevents the phosphorylation and subsequent degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and inhibiting the transcription of pro-inflammatory genes such as COX-2, iNOS, and various cytokines.





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References

- 1. researchgate.net [researchgate.net]
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